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Compound of Interest

Compound Name: 4-Chroman-6-yl-thiazol-2-ylamine

CAS No.: 883548-58-1

Cat. No.: B1310319

Get Quote

Executive Summary
The fusion of the chroman scaffold with the 2-aminothiazole moiety represents a "privileged

structure" strategy in modern medicinal chemistry. This hybrid class leverages the lipophilic,

antioxidant nature of the chroman ring (Zone A) and the hydrogen-bonding, kinase-privileged

nature of the aminothiazole (Zone B).

Primary Therapeutic Indications:

Neurodegeneration (Alzheimer’s): Dual inhibition of Acetylcholinesterase (AChE) and

Butyrylcholinesterase (BuChE).[1]

Oncology: Inhibition of Carbonic Anhydrase (hCA IX/XII) and receptor tyrosine kinases (e.g.,

EGFR, c-Met).

Antimicrobial: DNA gyrase inhibition.

Part 1: The Pharmacophore Fusion Strategy
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The rationale behind this hybrid lies in the complementary binding profiles of the two

pharmacophores.

The Chroman Core (Lipophilic Anchor)
The chroman ring (dihydro-1-benzopyran) mimics endogenous ligands like tocopherols

(Vitamin E) and flavonoids.

Role: Provides hydrophobic interactions (typically

-stacking or hydrophobic pocket filling) and antioxidant capacity.

Key Variations:

Chroman-4-one: Contains a ketone at C4, allowing for rigidification via hydrazone linkers.

Coumarin (2-oxo-chromene): The oxidized tautomer, often used to target Carbonic

Anhydrase.

The Aminothiazole Head (Polar Effector)
The 2-aminothiazole system is a bioisostere of the pyridine or thiazolidinedione rings.

Role: Acts as a hydrogen bond donor (NH) and acceptor (N/S). It is a critical motif for ATP-

binding sites in kinases (e.g., Dasatinib).

Key Variations: Substitution at C4/C5 modulates steric bulk and electronic properties.

Part 2: Synthetic Strategies (The Hantzsch Protocol)
The most robust method for constructing this hybrid is the Hantzsch Thiazole Synthesis,

reacting an

-haloketone (derived from the chroman) with a thiourea.

Reaction Mechanism Pathway
The reaction proceeds via S-alkylation followed by intramolecular cyclization and dehydration.

[2]
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Figure 1: Step-wise mechanism of the Hantzsch synthesis applied to chroman derivatives.

Detailed Experimental Protocol
Target:4-(4-chroman-4-yl-thiazol-2-ylamino)-benzene derivatives.

Precursor Synthesis (

-Bromination):

Dissolve 4-chromanone (10 mmol) in glacial acetic acid (20 mL).

Add bromine (10 mmol) dropwise at 0°C.

Stir at room temperature (RT) for 2 hours. Pour into ice water. Filter the precipitate (3-

bromo-4-chromanone).

Hantzsch Cyclization:

Reagents: 3-bromo-4-chromanone (5 mmol) + Substituted Thiourea (5 mmol).

Solvent: Absolute Ethanol (20 mL).

Conditions: Reflux for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

Workup: Cool to RT. Neutralize with 10% NaHCO₃ or NH₄OH. The solid product

precipitates.

Purification: Recrystallize from EtOH/DMF mixtures.
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Part 3: Structure-Activity Relationship (SAR) Deep
Dive[3]
The SAR of these hybrids is divided into three zones. Modifications in these zones drastically

shift the biological profile between Neurodegenerative (AChE) and Oncology (Kinase) targets.
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Figure 2: SAR Map detailing the three critical zones of modification and their biological impact.

Zone A: The Chroman Ring (C6/C7 Positions)
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Electron-Withdrawing Groups (EWGs): Substitution at C6 or C7 with Halogens (Cl, Br) or

Nitro (

) groups typically increases potency against AChE. This is due to enhanced

stacking interactions with the Trp286 residue in the peripheral anionic site (PAS) of the
enzyme.

Electron-Donating Groups (EDGs): Methoxy (-OMe) groups at C7 often improve solubility

and metabolic stability but may slightly reduce binding affinity compared to halogens in

kinase targets.

Zone B: The Linker (C4 Position)
Hydrazone Linkers (

): When the chroman-4-one is linked to the thiazole via a hydrazone, the molecule adopts an
extended conformation. This is critical for dual-binding AChE inhibitors, allowing the molecule
to span the gorge between the Catalytic Active Site (CAS) and the PAS.

Direct/Methylene Linkers: Shorter linkers favor Kinase inhibition (e.g., EGFR), where the

molecule must fit snugly into the ATP-binding pocket.

Zone C: The Aminothiazole Head[4][5][6]
Free Amine (

): Essential for hydrogen bonding with the "hinge region" residues in kinases.

N-Alkylation/Arylation: Capping the amine with a phenyl ring (forming a secondary amine)

often shifts selectivity towards Carbonic Anhydrase (CA). The bulky hydrophobic group fits

into the hydrophobic half of the CA active site.

Part 4: Quantitative Data Summary
The following table summarizes representative IC50 values derived from key literature sources,

illustrating the impact of specific substitutions.

Table 1: Comparative SAR Data (Representative)
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Compoun
d ID

Chroman
Sub
(Zone A)

Linker
(Zone B)

Thiazole
Sub
(Zone C)

Target IC50 / Ki Ref

A1
6-Br-

Coumarin
Direct

2-NH-

Phenyl
hCA IX 90.9 nM [1]

A2
Unsubstitut

ed
Direct

2-NH-

Phenyl
hCA IX >1000 nM [1]

B1

6-Me-

Chromano

ne

Hydrazone 4-Phenyl AChE 0.079 µM [2]

B2
Unsubstitut

ed
Hydrazone 4-Phenyl AChE 1.48 µM [2]

C1
6-Cl-

Chroman
Methylene

2-NH-

Acetyl
EGFR 0.5 µM [3]

Analysis: Note the drastic potency increase in A1 vs A2 (Bromine effect) and B1 vs B2 (Methyl

effect), confirming the necessity of hydrophobic filling on the Chroman ring.

Part 5: Biological Mechanism (Case Study: AChE
Inhibition)
In Alzheimer's therapy, the goal is "Dual Binding." The chroman-aminothiazole hybrid excels

here.

PAS Binding: The Chroman ring stacks against Trp286 at the entrance of the enzyme gorge.

CAS Binding: The Aminothiazole or the phenyl group attached to it penetrates deep into the

gorge to interact with Trp86 and the catalytic triad.
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Figure 3: Dual-site binding mechanism of Chroman-Aminothiazole hybrids in

Acetylcholinesterase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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